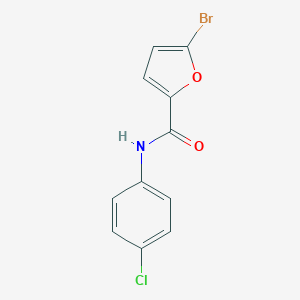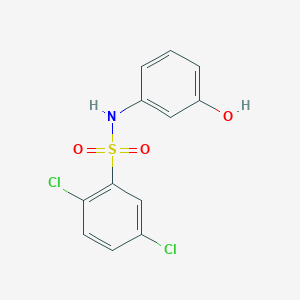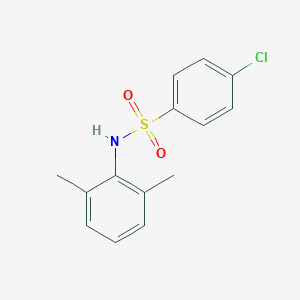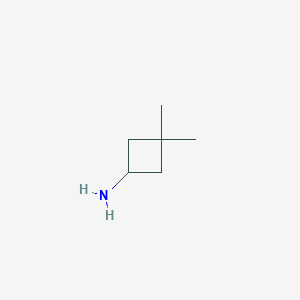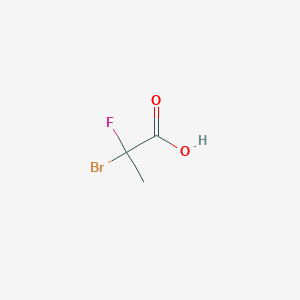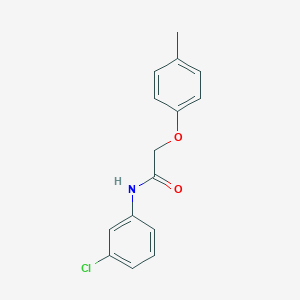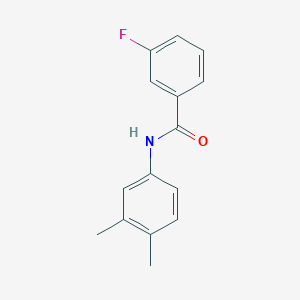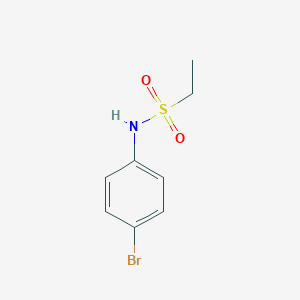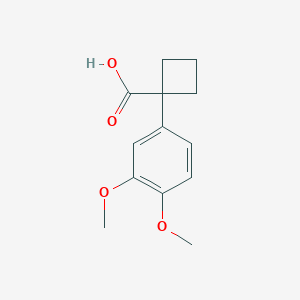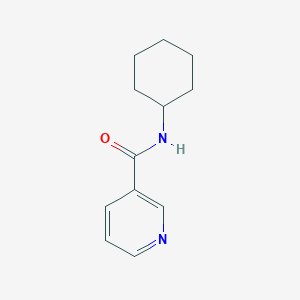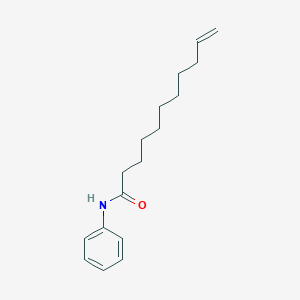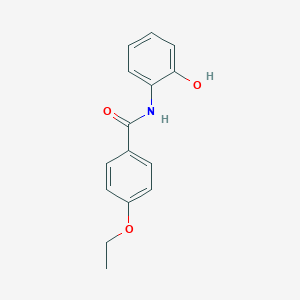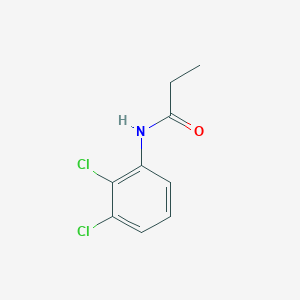
N-(2,3-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)propanamide, also known as dichlorpropamide, is a chemical compound that belongs to the class of sulfonylurea drugs. It was first synthesized in the 1950s and has since been used in the treatment of type 2 diabetes. The compound works by stimulating the release of insulin from the pancreas, which in turn lowers blood glucose levels. In recent years, there has been increasing interest in the scientific research applications of dichlorpropamide.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)propanamidemide is based on its ability to stimulate insulin secretion from pancreatic beta cells. The compound binds to the sulfonylurea receptor (SUR) on the beta cell membrane, which in turn closes the ATP-sensitive potassium channel (KATP). This closure leads to depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium triggers the exocytosis of insulin-containing granules from the beta cell into the bloodstream. The net effect of this process is a reduction in blood glucose levels.
Biochemische Und Physiologische Effekte
Dichlorpropamide has several biochemical and physiological effects on the body. The compound stimulates insulin secretion from pancreatic beta cells, which leads to a reduction in blood glucose levels. This effect is most pronounced in individuals with type 2 diabetes, who have impaired insulin secretion and glucose metabolism. In addition to its effects on glucose metabolism, N-(2,3-dichlorophenyl)propanamidemide has been shown to have anti-inflammatory and antioxidant properties. These effects are thought to be related to the compound's ability to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorpropamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. In addition, N-(2,3-dichlorophenyl)propanamidemide has a well-established mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for investigating the regulation of insulin secretion and glucose metabolism.
However, there are also some limitations to the use of N-(2,3-dichlorophenyl)propanamidemide in lab experiments. One of the main limitations is its specificity for the sulfonylurea receptor (SUR). While this specificity is useful for studying the role of SUR in insulin secretion, it also limits the compound's utility for investigating other aspects of glucose metabolism. In addition, N-(2,3-dichlorophenyl)propanamidemide has been shown to have off-target effects on other ion channels, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for N-(2,3-dichlorophenyl)propanamidemide research. One area of interest is the development of more selective SUR agonists that can be used to study the role of specific SUR isoforms in insulin secretion. Another area of interest is the investigation of N-(2,3-dichlorophenyl)propanamidemide's anti-inflammatory and antioxidant effects. These effects may have therapeutic potential in the treatment of conditions such as type 2 diabetes and cardiovascular disease. Finally, there is growing interest in the use of N-(2,3-dichlorophenyl)propanamidemide as a tool for investigating the role of ion channels in other physiological processes, such as neuronal signaling and muscle contraction.
Synthesemethoden
Dichlorpropamide can be synthesized through a multi-step process starting with 2,3-dichlorophenol. The first step involves the conversion of the phenol to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propanolamine to form the amide. The resulting product is then purified through recrystallization to yield pure N-(2,3-dichlorophenyl)propanamidemide. The synthesis method is well-established and has been used in the production of N-(2,3-dichlorophenyl)propanamidemide for many years.
Wissenschaftliche Forschungsanwendungen
Dichlorpropamide has been used extensively in scientific research to study the mechanisms of insulin secretion and glucose metabolism. One of the main applications of N-(2,3-dichlorophenyl)propanamidemide is in the study of the sulfonylurea receptor (SUR) on pancreatic beta cells. SUR is a key component of the ATP-sensitive potassium channel (KATP), which regulates insulin secretion. Dichlorpropamide has been shown to bind to SUR and stimulate insulin secretion by closing the KATP channel. This mechanism has been studied extensively in vitro and in vivo, and has contributed significantly to our understanding of the regulation of insulin secretion.
Eigenschaften
CAS-Nummer |
26320-47-8 |
|---|---|
Produktname |
N-(2,3-dichlorophenyl)propanamide |
Molekularformel |
C9H9Cl2NO |
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-8(13)12-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
HYUVDTLWUUSQLJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Kanonische SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
